IMB-10

Vue d'ensemble

Description

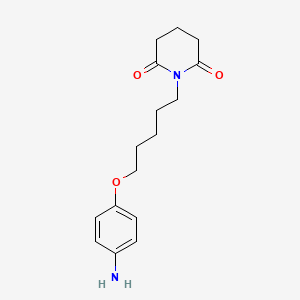

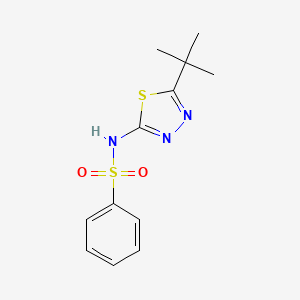

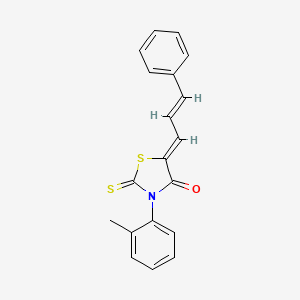

IMB-10 is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with specific substituents that may contribute to its unique chemical and biological properties.

Mécanisme D'action

Target of Action

The primary target of IMB-10 is 3-ketoacyl CoA thiolase , an enzyme involved in fatty acid (FA) metabolism . This enzyme plays a crucial role in the final step of the fatty acid oxidation cycle, breaking down acetyl-CoA units.

Mode of Action

This compound acts as a direct competitive inhibitor of 3-ketoacyl CoA thiolase . By inhibiting this enzyme, this compound reduces fatty acid oxidation and shifts myocardial substrate utilization in favor of glucose oxidation .

Biochemical Pathways

The inhibition of 3-ketoacyl CoA thiolase by this compound affects the fatty acid oxidation pathway . This shift in substrate utilization from fatty acids to glucose leads to an increase in the efficiency of mitochondrial energy generation, as the metabolism of carbohydrate generates more ATP per unit oxygen consumption .

Pharmacokinetics

The pharmacokinetic profile of this compound following oral administration is characterized by a rapid appearance of IMB-1028814, the primary circulating metabolite . The study of its ADME properties is still ongoing, but initial results suggest that it exhibits predictable pharmacokinetic characteristics .

Result of Action

The shift in myocardial substrate utilization brought about by this compound has been shown to improve cardiac metabolic efficiency and bioenergetics . Preclinical efficacy of this compound has been demonstrated in murine models of cardiac pressure overload, post-myocardial infarction heart failure, and ex vivo global ischemia-reperfusion injury .

Analyse Biochimique

Biochemical Properties

IMB-10 acts as a pFOX inhibitor to increase pyruvate dehydrogenase (PDH) activity and enhance carbohydrate oxidation . This shift in substrate utilization is designed to generate more ATP per unit of oxygen consumed, thereby increasing the efficiency of energy generation .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a pFOX inhibitor. By shifting myocardial substrate utilization towards glucose oxidation, this compound can influence cell function by increasing the efficiency of mitochondrial energy generation . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves reducing fatty acid oxidation through direct competitive inhibition of 3-ketoacyl CoA thiolase . This shifts myocardial substrate utilization in favor of glucose oxidation, which generates more ATP per unit of oxygen consumed, thereby increasing myocardial metabolic efficiency .

Temporal Effects in Laboratory Settings

Preliminary studies have shown that this compound is well-tolerated and exhibits predictable pharmacokinetic characteristics in a Phase 1 study of healthy volunteers .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being investigated. These studies will provide valuable information on the safety, tolerability, and pharmacodynamic effects of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation. As a pFOX inhibitor, it increases PDH activity and enhances carbohydrate oxidation . This shift in substrate utilization can influence metabolic flux and metabolite levels .

Transport and Distribution

As a pFOX inhibitor, it is expected to interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

Given its role as a pFOX inhibitor, it is expected to be localized in the mitochondria, where fatty acid oxidation occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of IMB-10 typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. Common reaction conditions include:

Solvent: Ethanol or methanol

Catalyst: Acidic catalysts like hydrochloric acid or acetic acid

Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods for thiazolidinones often involve batch or continuous flow processes, utilizing similar reaction conditions but optimized for large-scale production. The use of automated reactors and advanced purification techniques ensures high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

IMB-10 can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioxo group to a thiol using reducing agents like sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Dichloromethane, ethanol, methanol

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Thiols

Substitution Products: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential anticancer and anti-inflammatory agent.

Industry: Used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Thiazolidinone, 3-(2-methylphenyl)-2-thioxo-: Lacks the propenylidene substituent.

4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo-: Lacks the methylphenyl substituent.

4-Thiazolidinone, 3-(2-methylphenyl)-5-(3-phenyl-2-propenylidene)-2-oxo-: Contains an oxo group instead of a thioxo group.

Uniqueness

IMB-10 is unique due to its specific substituents, which may enhance its biological activity and chemical reactivity compared to other thiazolidinones.

Propriétés

IUPAC Name |

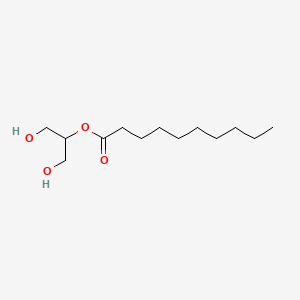

(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZLENPCNZVWQZ-DNZSEPECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184777 | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307525-40-2 | |

| Record name | IMB-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMB-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 307525-40-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMB-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDO6X234Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IMB-10 targets the leukocyte-specific αMβ2 integrin, a protein involved in leukocyte migration and recruitment. Unlike typical integrin inhibitors, this compound stabilizes the activated form of αMβ2 integrin when bound to its ligands, such as proMMP-9 and fibrinogen. [] This stabilization disrupts normal integrin function, effectively inhibiting αMβ2-dependent leukocyte migration both in vitro and in vivo. []

A: While the exact mechanism is not fully elucidated, research suggests this compound's antitumor activity stems from its ability to inhibit leukocyte infiltration into the tumor microenvironment. [] This was observed in mouse models with lymphoma, leukemia, and even squamous cell carcinoma, despite the lack of T-lymphocytes in these models. [] This suggests that this compound's influence on tumor progression may operate independently of T-cell mediated immunity, highlighting the importance of host inflammation in tumor development. []

A: Studies indicate that this compound demonstrates particular promise as a potential therapeutic agent for leukocytic malignancies, specifically lymphomas. [] In mouse models, this compound therapy not only inhibited lymphoma xenograft growth but also significantly extended the lifespan of mice with lymphoma. []

A: Research indicates that specific regions within the αMβ2 integrin, particularly the activity-regulating C-terminal helix and the ligand-binding I domain, are crucial for this compound's stabilizing effect. [] Single amino acid substitutions within these regions were shown to abolish this compound's impact on integrin activity. [] Computational modeling suggests that this compound binds to a distinct cavity found only in the activated conformation of the integrin I domain, further highlighting the importance of these structural elements for this compound's mechanism of action. []

A: this compound's unique mechanism of action, stabilizing the activated form of αMβ2 integrin, represents a novel approach to inhibiting leukocyte migration. [] This is in stark contrast to traditional integrin inhibitors, which typically target the inactive state. This novel approach could potentially lead to more targeted and effective anti-inflammatory therapies with fewer off-target effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.